![molecular formula C18H19FN6 B6442766 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2549036-70-4](/img/structure/B6442766.png)
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
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Overview
Description
The compound “4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidine ring attached to a piperazine ring via a nitrogen atom. The piperazine ring is further substituted with a fluorophenyl group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its inhibitory effects on ENTs. The compound has shown to reduce the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) .Scientific Research Applications
Inhibitor of Human Equilibrative Nucleoside Transporters
This compound has been studied as a novel inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It has been found to be more selective to ENT2 than to ENT1 .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies. These studies aim to understand the relationship between the structure of a molecule and its biological activity . The results of these studies can guide the design of new drugs with improved efficacy and reduced side effects .
Antiviral Activity
Indole derivatives, which include this compound, have been found to possess antiviral activity . They have been used in the development of new antiviral agents .
Anti-Inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . They have been used in the development of new anticancer drugs .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . They have been used in the development of new anti-HIV drugs .
Mechanism of Action
Target of Action
The primary target of the compound 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its target, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to a decrease in uridine uptake . This can potentially affect cellular processes that depend on nucleotide synthesis and adenosine function .
Future Directions
properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c1-14-20-6-7-25(14)18-12-17(21-13-22-18)24-10-8-23(9-11-24)16-5-3-2-4-15(16)19/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGWHEHGBYHPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine |
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